![molecular formula C7H5NOS B14788320 Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
Thieno[3,2-b]pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thienopyridone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThienopyridone is known for its role as an inhibitor of protein phosphatases, making it a valuable compound in cancer research and other therapeutic areas .
准备方法
Synthetic Routes and Reaction Conditions: Thienopyridone can be synthesized through various methods. One common approach involves the reaction of 3-amino-5-phenylamino-2,4-dicarbonitrile with ethyl cyanoacetate or diethyl malonate in the presence of ammonium acetate and acetic acid at elevated temperatures . Another method includes the condensation of 4-bromo acetophenone with vetraldehyde, followed by reaction with 2-cyanothioacetamide to yield thienopyridone derivatives .
Industrial Production Methods: Industrial production of thienopyridone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer techniques and controlled reaction environments are common practices to achieve efficient production .
化学反应分析
Types of Reactions: Thienopyridone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate . Photooxygenation is another reaction that yields more potent inhibitors .
Common Reagents and Conditions:
Oxidation: Potassium peroxymonosulfate, potassium hydrogen sulfate, potassium sulfate.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Reactions with halogenated compounds to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted thienopyridone derivatives, which can exhibit enhanced biological activities .
科学研究应用
Thienopyridone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
Thienopyridone exerts its effects primarily by inhibiting protein phosphatases. It targets the catalytic cysteine residue of phosphatases, leading to their oxidation and subsequent inhibition . This mechanism is particularly effective against phosphatases of regenerating liver, which are implicated in cancer cell proliferation and metastasis .
相似化合物的比较
Thienopyrimidine: Another heterocyclic compound with similar biological activities, particularly in anticancer research.
Thienopyridine: The parent compound of thienopyridone, known for its antiplatelet activity.
Furopyridine: Exhibits various pharmacological properties, including antihypertensive and antimicrobial activities.
Uniqueness of Thienopyridone: Thienopyridone is unique due to its specific inhibition of protein phosphatases through oxidation of the catalytic cysteine residue. This selective inhibition makes it a valuable tool in cancer research and other therapeutic areas .
属性
分子式 |
C7H5NOS |
|---|---|
分子量 |
151.19 g/mol |
IUPAC 名称 |
thieno[3,2-b]pyridine 1-oxide |
InChI |
InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H |
InChI 键 |
PLFPURRZLGMMCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CS2=O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
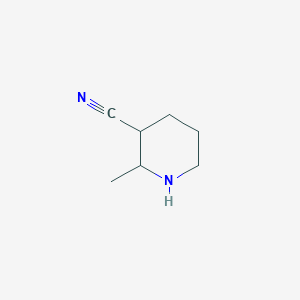
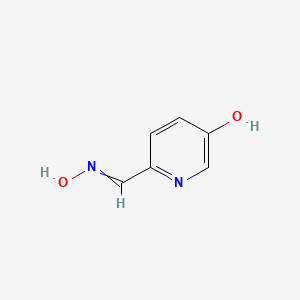
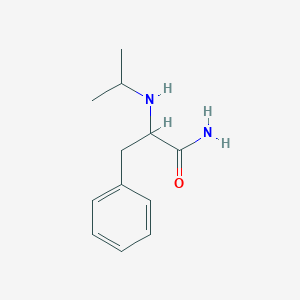
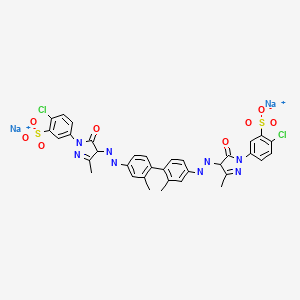
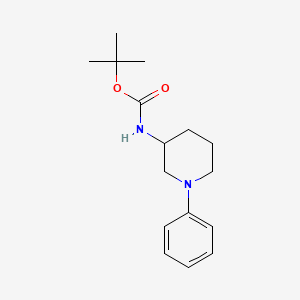
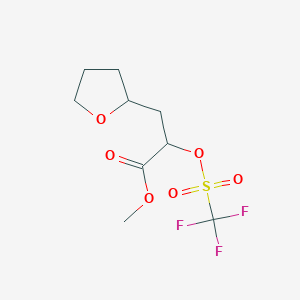
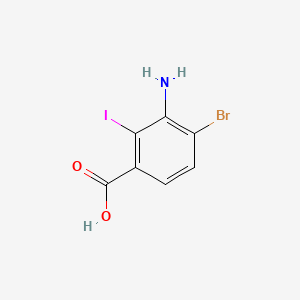
![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)
